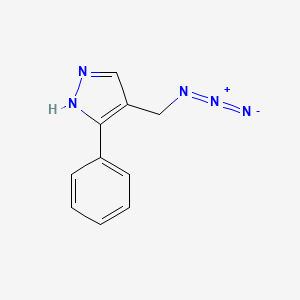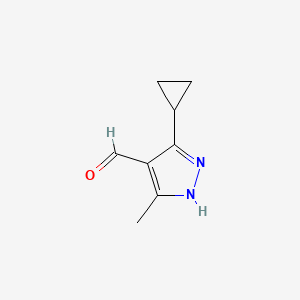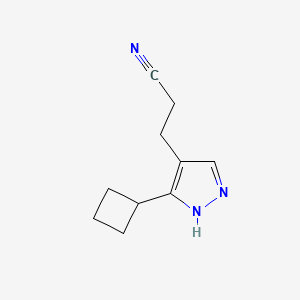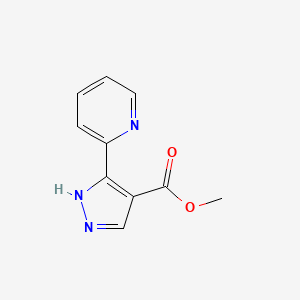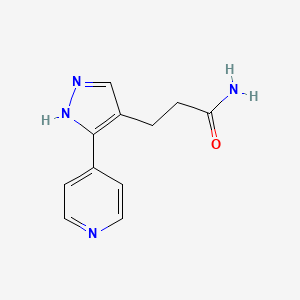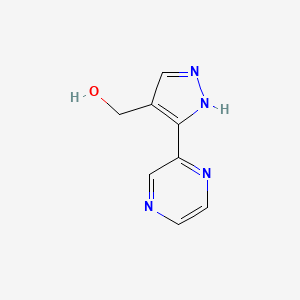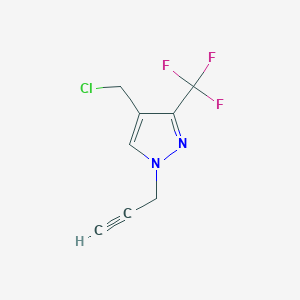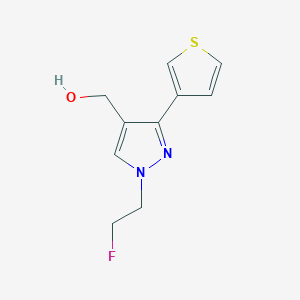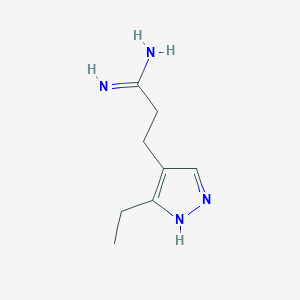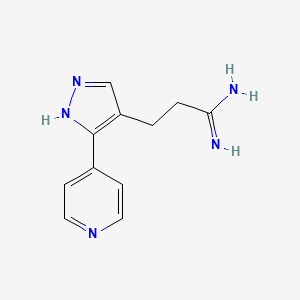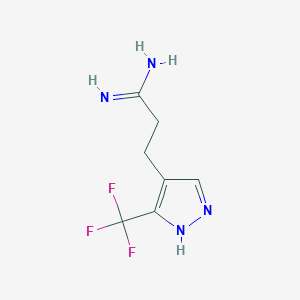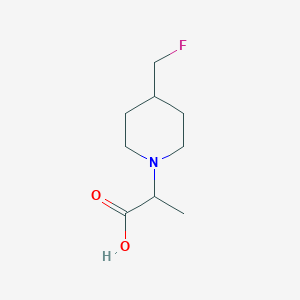
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid (FMPA) is an organic compound that is commonly used in research laboratories. It is a synthetic derivative of piperidine, a cyclic amine found in several plants, and is used as an intermediate in the synthesis of a variety of organic compounds. FMPA has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives, including those structurally similar to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, have been investigated. These compounds are studied for their potential to inhibit the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. The binding energies of these derivatives on metal surfaces suggest their effectiveness, with specific derivatives showing a higher propensity to protect against corrosion, aligning with experimental data (Kaya et al., 2016).
Cancer Treatment Potential
Compounds structurally related to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid have been evaluated for their potential in treating cancer. The synthesis of specific derivatives demonstrates the ability to inhibit Aurora A, a kinase associated with cancer proliferation, suggesting a pathway for therapeutic application (ロバート ヘンリー,ジェームズ, 2006).
Metabolic Studies
A derivative of piperidine, utilized in metabolic studies, was synthesized for its relevance in understanding the metabolism of neuroleptic agents. This synthesis contributes to the broader knowledge of how such compounds are processed within the body, aiding in the development of drugs with specific metabolic profiles (Nakatsuka et al., 1981).
Enhancing Pharmacokinetic Profiles
Research into fluorination of piperidine derivatives, including those akin to 2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, has shown that such modifications can significantly impact the pharmacokinetic profile of compounds. This alteration can lead to improved oral absorption and bioavailability, making them more effective as medicinal agents (Niel et al., 1999).
Propiedades
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-8(6-10)3-5-11/h7-8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWWEUCPRJCSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

